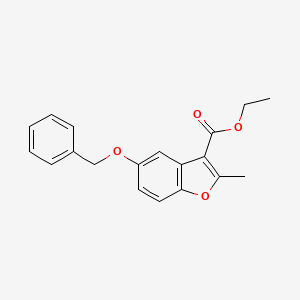

ethyl 5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxylate

Description

Ethyl 5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxylate is a substituted benzofuran derivative characterized by a benzyloxy group at the 5-position, a methyl group at the 2-position, and an ethyl ester at the 3-position of the benzofuran core.

Crystallographic data for closely related compounds (e.g., propan-2-yl 5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxylate) suggest planar benzofuran cores with substituents influencing packing interactions .

Properties

IUPAC Name |

ethyl 2-methyl-5-phenylmethoxy-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O4/c1-3-21-19(20)18-13(2)23-17-10-9-15(11-16(17)18)22-12-14-7-5-4-6-8-14/h4-11H,3,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAPWVEJSPTWFBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent like acetic anhydride.

Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl bromide and a base such as potassium carbonate.

Esterification: The carboxylic acid group can be esterified using ethanol and a catalyst like sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

Oxidation: Benzaldehyde derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

Chemical Applications

Synthetic Intermediate

Ethyl 5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxylate serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further modifications, making it valuable in the development of new organic compounds. The compound can undergo various chemical reactions, including nucleophilic substitutions, hydrolysis, and reductions, which facilitate the synthesis of derivatives with distinct properties.

Reactivity and Transformations

The compound is characterized by its ability to participate in nucleophilic substitution reactions due to the presence of the benzyloxy group. This property enables the formation of various substituted benzofuran derivatives, which can be tailored for specific applications in pharmaceuticals and materials science .

Biological Applications

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Studies have shown significant inhibition against various bacterial strains, suggesting its potential use in developing new antimicrobial agents. For instance, a study reported effective inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL .

Anticancer Properties

Preliminary investigations have highlighted the compound's potential anticancer activity. In vitro tests using human cancer cell lines such as HeLa and MCF-7 demonstrated a reduction in cell viability by up to 70% at concentrations of 25 µM after 48 hours of exposure. This suggests a promising avenue for further research into its mechanisms and efficacy as an anticancer agent .

Industrial Applications

Material Science

In the industrial sector, this compound is utilized in the synthesis of agrochemicals and dyes. Its ability to undergo various chemical transformations makes it a versatile building block in producing these materials. The compound's unique properties can lead to innovations in material formulations that require specific functional characteristics .

Case Studies

Several studies have explored the biological effects of this compound:

- Study on Antimicrobial Activity : Evaluated effectiveness against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at concentrations as low as 50 µg/mL.

- Anticancer Evaluation : In vitro tests using human cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound reduced cell viability by up to 70% at concentrations of 25 µM after 48 hours of exposure.

Mechanism of Action

The mechanism of action of ethyl 5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzyloxy group can participate in hydrogen bonding or hydrophobic interactions, while the ester group can undergo hydrolysis to release active metabolites.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The following table highlights key structural differences and similarities with analogous benzofuran carboxylates:

Key Observations:

- Biological Activity : Methyl 5-methoxy derivatives exhibit antimicrobial activity against Gram-positive bacteria, suggesting that electron-donating groups (e.g., methoxy) may modulate efficacy .

Physicochemical Properties

Discussion : The benzyloxy group significantly increases logP compared to methoxy-substituted analogs, suggesting improved lipid solubility. The propan-2-yl ester’s lower polar surface area (35.85 Ų) may enhance blood-brain barrier penetration relative to the ethyl ester .

Biological Activity

Ethyl 5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in various fields.

Chemical Structure and Properties

This compound features a benzofuran core, which is known for its diverse biological properties. The presence of the benzyloxy group and the carboxylate moiety enhances its interaction with biological targets, making it a valuable scaffold for drug development.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The mechanism can be summarized as follows:

- Enzyme Inhibition : The compound may act as an inhibitor of various enzymes, thereby modulating metabolic pathways.

- Receptor Binding : It can bind to specific receptors, influencing cellular signaling processes.

- Structural Similarity : Its structural features allow it to mimic naturally occurring biologically active molecules, facilitating its interaction with molecular targets.

Antitumor Activity

Research indicates that this compound serves as a precursor for synthesizing various pharmacologically active benzofuran derivatives with potential antitumor properties. Studies have demonstrated that certain derivatives exhibit significant cytotoxic effects against cancer cell lines, suggesting that modifications to the benzofuran structure can enhance antitumor efficacy.

Antibacterial and Antiviral Properties

The compound has shown promise in antibacterial and antiviral applications. Specific derivatives have been tested against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, one study reported that derivatives displayed minimum inhibitory concentrations (MIC) ranging from 7.5 ppm to 32 ppm against various pathogens such as Escherichia coli and Staphylococcus aureus .

Additionally, the antiviral activity of related compounds has been explored, indicating potential effectiveness against viral infections through mechanisms involving inhibition of viral replication.

Anti-inflammatory Effects

This compound and its derivatives have been evaluated for anti-inflammatory properties. In vitro studies suggest that certain compounds exhibit greater anti-inflammatory activity compared to traditional anti-inflammatory agents like curcumin, highlighting their therapeutic potential in managing inflammatory diseases .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Activity

A study focused on the antimicrobial properties of this compound derivatives revealed substantial activity against both Gram-positive and Gram-negative bacteria. The research involved testing various concentrations and assessing their effects on bacterial growth, leading to the identification of several potent derivatives with MIC values indicating strong antibacterial effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.